![molecular formula C9H9ClFN3O B6299037 C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride CAS No. 1228878-66-7](/img/structure/B6299037.png)
C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing two carbon atoms, one oxygen atom, and two nitrogen atoms in a five-membered ring structure. This compound is characterized by the presence of a fluorophenyl group attached to the oxadiazole ring, which can influence its chemical and biological properties.
Synthetic Routes and Reaction Conditions:
Cyclization of Benzophenone Hydrazide: The synthesis of oxadiazole derivatives often involves the cyclization of benzophenone hydrazide. This process typically requires heating the hydrazide in the presence of a dehydrating agent to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring can be further modified through nucleophilic alkylation, where a nucleophile attacks the electrophilic center of the ring. This step can introduce various substituents, such as the fluorophenyl group, to the oxadiazole structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Large-scale reactors and continuous flow processes are often employed to achieve efficient production. Quality control measures, such as chromatographic techniques and spectroscopy, are used to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: Oxidation reactions can be performed on the oxadiazole ring to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert functional groups within the compound, such as converting nitro groups to amino groups.
Substitution: Substitution reactions can introduce different substituents onto the oxadiazole ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated oxadiazoles, carboxylic acids.
Reduction Products: Amines, hydrazines.
Substitution Products: Fluorophenyl-substituted oxadiazoles, alkylated oxadiazoles.
Mechanism of Action
Target of Action
The primary targets of MFCD09475533, a compound with a 1,3,4-oxadiazole scaffold, are believed to be involved in cancer therapy . Oxadiazoles have been recognized for their high therapeutic values and are known to interact with nucleic acids, enzymes, and globular proteins . They have been found to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
MFCD09475533 interacts with its targets, leading to the inhibition of growth factors, enzymes, and kinases . This interaction contributes to its antiproliferative effects, making it a promising scaffold in medicinal chemistry . The compound’s mode of action involves various mechanisms, depending on the specific enzyme or protein it targets .
Biochemical Pathways
The compound affects several biochemical pathways, primarily those involved in cancer cell proliferation . By inhibiting specific biological targets such as telomerase activity, HDAC, thymidylate synthase, and thymidine phosphorylase enzyme, it disrupts the normal functioning of these pathways, leading to a decrease in cancer cell proliferation .
Result of Action
The result of MFCD09475533’s action is a decrease in cancer cell proliferation . Its interaction with various enzymes and proteins disrupts the normal functioning of biochemical pathways, leading to its antiproliferative effects . The compound has been found to exhibit promising anticancer activity .
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Oxadiazole Derivatives: Other oxadiazole derivatives with different substituents.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups in different heterocyclic structures.
Uniqueness: C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride is unique due to its specific combination of the oxadiazole ring and the fluorophenyl group, which can influence its chemical reactivity and biological activity. This combination can lead to distinct properties compared to other similar compounds.
Properties
IUPAC Name |
[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O.ClH/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXRGZBWVYOYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228878-66-7 |
Source


|
| Record name | 1,3,4-Oxadiazole-2-methanamine, 5-(3-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228878-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
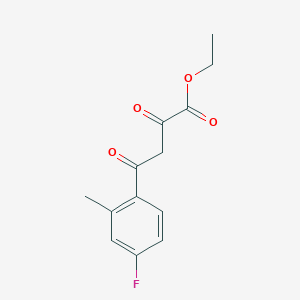

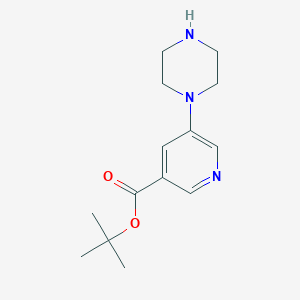
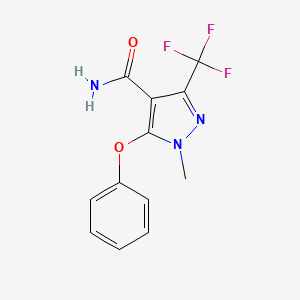
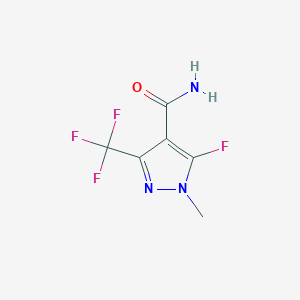
![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)
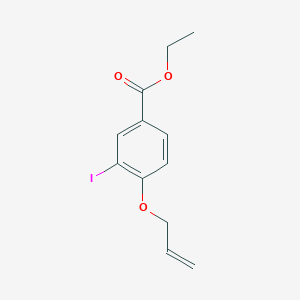
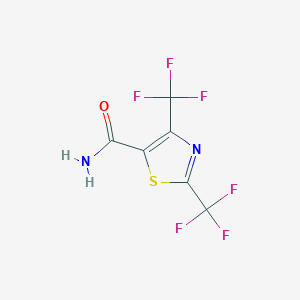
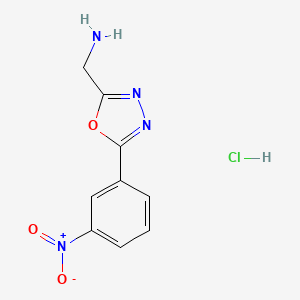
![[5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299031.png)
![[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299042.png)
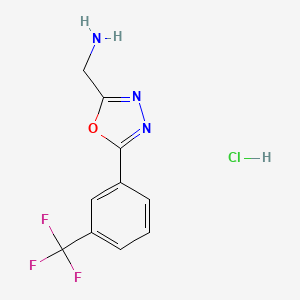
![[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299064.png)
![[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299071.png)
